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Introduction

PAV-104 is a novel small molecule inhibitor of viral assembly with demonstrated potent antiviral
activity against SARS-CoV-2 and its variants.[1][2][3][4] It was identified through a cell-free
protein synthesis and assembly screen and represents a promising therapeutic candidate with
a mechanism distinct from currently approved antivirals.[1][2][5][6] These application notes
provide detailed protocols for utilizing PAV-104 in high-throughput screening (HTS) campaigns
to identify and characterize new antiviral compounds, particularly those targeting viral
assembly.

Mechanism of Action

PAV-104 exerts its antiviral effect by targeting a late stage in the viral replication cycle.[3][4] It
specifically interacts with the SARS-CoV-2 nucleocapsid (N) protein, interfering with its
oligomerization.[1][2][6][7] This disruption prevents the proper assembly of viral particles,
thereby inhibiting the production of new, infectious virions.[1][2][6] Importantly, PAV-104 does
not affect early-stage viral processes such as entry, mRNA transcription, or protein synthesis.
[1][2][5] Transcriptomic studies have also revealed that PAV-104 reverses the host's type-I
interferon response induced by SARS-CoV-2 infection and modulates the "maturation of
nucleoprotein” signaling pathway that supports coronavirus replication.[1][2][4][6]
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Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of PAV-104 in
Calu-3 Cells

This table summarizes the key antiviral potency and cytotoxicity metrics for PAV-104 against
SARS-CoV-2 (USA-WA1/2020) in the human lung adenocarcinoma cell line, Calu-3. For
comparison, data for remdesivir, a known RNA-dependent RNA polymerase inhibitor, is also

included.
Compound Parameter Value (nM) Cell Line Virus Strain
SARS-CoV-2
PAV-104 EC50 1.725[5] Calu-3
(USA-WA1/2020)
SARS-CoV-2
EC90 24.5[5] Calu-3
(USA-WA1/2020)
CC50 1306 - 3732[4][5]  Calu-3 N/A
N SARS-CoV-2
Remdesivir EC50 7.9[5] Calu-3
(USA-WA1/2020)
SARS-CoV-2
EC90 219.9[5] Calu-3
(USA-WA1/2020)

EC50: Half-maximal effective concentration. EC90: 90% effective concentration. CC50: Half-
maximal cytotoxic concentration.

Table 2: Antiviral Activity of PAV-104 Against SARS-CoV-
2 Variants

PAV-104 has demonstrated broad antiviral activity against multiple SARS-CoV-2 variants of
concern in primary human airway epithelial cells (AECSs).
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Caption: Mechanism of PAV-104 action on the SARS-CoV-2 lifecycle.
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Caption: High-throughput screening workflow for antiviral discovery.

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of
SARS-CoV-2 Replication

This protocol describes a cell-based assay suitable for HTS to identify compounds that inhibit
SARS-CoV-2 replication. PAV-104 should be used as a positive control to benchmark the
potency of hit compounds.

1. Materials:

e Cells: Calu-3 human airway epithelial cells.

e Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020) at a known titer.

e Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-
streptomycin, DMSO, test compound library.

o Controls: PAV-104 (positive control), Remdesivir (positive control), DMSO (negative control).

o Plates: 384-well, clear-bottom, black-walled tissue culture plates.

o Equipment: Automated liquid handler, BSL-3 facility, incubator, RT-gPCR system.

2. Procedure:

o Cell Seeding: Seed Calu-3 cells in 384-well plates at a density that will result in a 90-95%
confluent monolayer at the time of infection. Incubate at 37°C, 5% COa.

o Compound Addition: Using an automated liquid handler, add test compounds from the library
to the cell plates to achieve the desired final screening concentration. Include wells for
controls:

» Positive Control: A dilution series of PAV-104 (e.qg., starting from 200 nM).
» Negative Control: DMSO at the same final concentration as the test compounds.

e Pre-incubation: Pre-treat the cells with the compounds for 1 hour at 37°C.[5]

« Infection: In a BSL-3 facility, infect the cells with SARS-CoV-2 at a Multiplicity of Infection
(MOI) of 0.01.[5]

 Incubation: Incubate the infected plates for 24-48 hours at 37°C, 5% CO2.[5]

e Readout (RT-gPCR):

e Lyse the cells and isolate total RNA.
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» Perform reverse transcription quantitative PCR (RT-gPCR) targeting a viral gene (e.g., N
gene) to quantify viral replication.[5]
e Normalize the data to a housekeeping gene.

o Data Analysis:

o Calculate the percent inhibition of viral replication for each test compound relative to the
DMSO control.
» Determine the EC50 values for active compounds ("hits") and the PAV-104 control.

Protocol 2: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of any identified hits to ensure that the observed antiviral
activity is not due to cell death.

1. Materials:

e Cells: Calu-3 cells.

» Reagents: Test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).

o Plates: 96-well or 384-well tissue culture plates.

2. Procedure:

¢ Cell Seeding: Seed Calu-3 cells in plates as described in Protocol 1.

o Compound Addition: Add a serial dilution of the hit compounds to the cells.

¢ Incubation: Incubate for the same duration as the antiviral assay (e.g., 24-48 hours).
e MTT Assay:

e Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation
of formazan crystals.

e Add the solubilization solution to dissolve the crystals.

» Read the absorbance at 570 nm using a plate reader.

o Data Analysis:

o Calculate the percentage of cell viability relative to the DMSO-treated control cells.
o Determine the CC50 value for each compound. The selectivity index (SI = CC50/EC50) can
then be calculated to prioritize non-toxic, potent compounds.
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Protocol 3: Mechanism of Action - Time-of-Addition
Assay

This assay helps determine if a hit compound acts on an early or late stage of the viral lifecycle,
using PAV-104 as a late-stage inhibitor control.

1. Procedure:

o Prepare multiple plates of seeded Calu-3 cells.

o Pre-infection Treatment: Add the hit compound 1 hour before infection and remove it prior to
adding the virus. This tests for inhibition of entry.

e Post-infection Treatment: Infect the cells first, then wash to remove the inoculum, and add
the hit compound at various time points post-infection (e.g., 2, 4, 8 hours). This tests for
inhibition of post-entry steps.

e Control: Include a condition where the compound is present throughout the pre-incubation,
infection, and post-infection stages, as in the primary screen.

o Analysis: After 24-48 hours, measure viral replication (RT-gPCR) or viral titer (TCID50).

e Interpretation:

« Inhibition in the pre-infection treatment suggests an effect on viral entry.
e Lack of inhibition in pre-infection but strong inhibition in post-infection treatment (similar to
PAV-104) suggests the compound targets a post-entry stage like replication or assembly.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for PAV-104 in High-
Throughput Antiviral Screening]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12364326#application-of-pav-104-in-high-
throughput-antiviral-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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